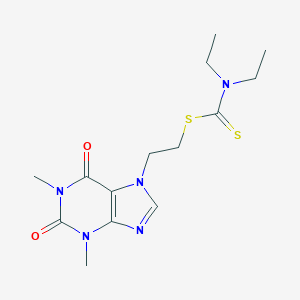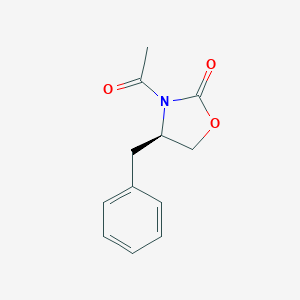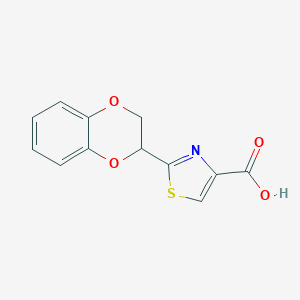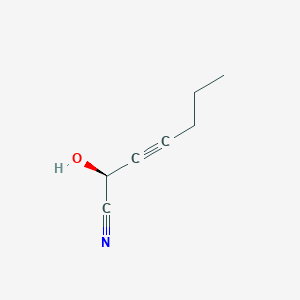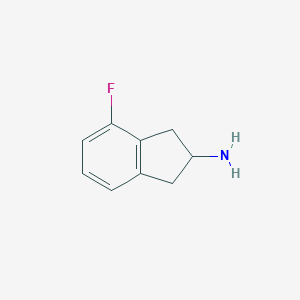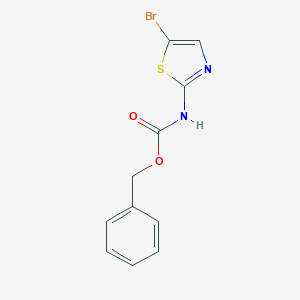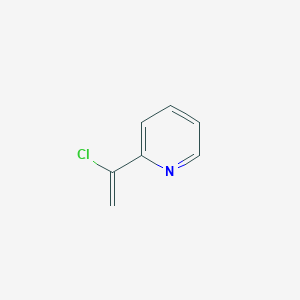
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-Thienylmethyl)-1lambda^6,4-thiazinane-1,1-dione often involves the incorporation of thienyl and thiazinane moieties through various chemical reactions. For instance, novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda^6-benzo[1,4]thiazin-3-one have been developed using difluoro-dinitrobenzene, integrating two privileged structures into one skeleton (Li et al., 2007). Additionally, derivatives of 1,3-oxazepane-4,7-dione and N-Bromo amines have been synthesized, showcasing the versatility of thiazinane and thienyl compounds in organic synthesis (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022).
Molecular Structure Analysis
The molecular structure of thiazinane and thienyl derivatives is crucial for their chemical reactivity and potential applications. For example, the experimental and theoretical charge-density analysis of 1,4-bis(5-hexyl-2-thienyl)butane-1,4-dione, a precursor in synthesizing thiophene-based semiconductors, reveals insights into its electronic properties, which are fundamental for its application in organic solar cells (Maqsood Ahmed et al., 2016).
Chemical Reactions and Properties
Thienyl and thiazinane derivatives participate in various chemical reactions, leading to the formation of compounds with diverse properties. The generation and trapping of 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole with dienophiles highlight the reactivity of thiazole derivatives in cycloaddition reactions, yielding compounds with potential biological activities (Mouaffak Al Hariri et al., 1997).
Physical Properties Analysis
The physical properties of thiazinane and thienyl derivatives, such as melting points, solubility, and crystallinity, are important for their practical applications. The synthesis and electropolymerization of thieno[3,4-c]pyrrole-4,6-dione-based monomers demonstrate the importance of these properties in developing materials for electrochromic devices (Deniz Çakal & Atilla Cihaner, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, define the utility of thiazinane and thienyl derivatives in chemical syntheses. The diacetoxyiodobenzene-mediated oxidative dethionation of N-substituted-5-arylmethylidene rhodanines to thiazolidine-2,4-diones showcases the chemical versatility of these compounds (Sarangthem Joychandra Singh & N. Devi, 2017).
Scientific Research Applications
Medicinal Chemistry Applications
2,4-Thiazolidinediones, a related compound to the one inquired, are extensively explored for their role as PTP 1B inhibitors, which are significant in managing insulin resistance and Type 2 Diabetes Mellitus (T2DM). These compounds are analyzed for their potential to modify the structural framework, optimizing the design for potent PTP 1B inhibitors. Specific derivatives have demonstrated potent activity, showcasing the therapeutic potential of such scaffolds in medicinal chemistry (Verma et al., 2019).
Synthetic and Green Chemistry
1,3-Thiazolidin-4-ones and their derivatives, including the thiazolidinedione scaffold, have been synthesized since the mid-nineteenth century. These compounds have significant pharmacological importance and are found in commercial pharmaceuticals. Recent advancements include green chemistry methodologies for their synthesis, emphasizing their role in sustainable chemistry practices (Santos et al., 2018).
Environmental Science
In the realm of environmental science, the decomposition of air toxics through radio frequency (RF) plasma reactors has been studied, demonstrating the feasibility of decomposing compounds like methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This suggests potential environmental applications for the safe breakdown of hazardous substances (Hsieh et al., 2011).
Organic Photovoltaics
The intermolecular arrangements of donor:fullerene interfaces in organic photovoltaic (OPV) systems significantly influence their performance. Studies on various polymers utilized in OPV devices underscore the critical role of molecular arrangement for efficient energy conversion, suggesting the importance of structural design in developing high-efficiency OPV materials (Graham et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12)6-3-10(4-7-14)8-9-2-1-5-13-9/h1-2,5H,3-4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDTPOQUVGNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380445 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione | |
CAS RN |
175136-91-1 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
